molecular formula C141H222N43O39PS3 B1139754 H-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-Ser-Asp-Gly-Gly-Tyr(PO3H2)-Met-Asp-Met-Ser-OH CAS No. 1236188-16-1

H-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-Ser-Asp-Gly-Gly-Tyr(PO3H2)-Met-Asp-Met-Ser-OH

Cat. No. B1139754
M. Wt: 3270.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Peptides like "H-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-Ser-Asp-Gly-Gly-Tyr(PO3H2)-Met-Asp-Met-Ser-OH" are of significant interest due to their roles in biological systems and potential therapeutic applications. The study and analysis of peptides encompass their synthesis, molecular and chemical properties, and physical characteristics, providing insights into their functionality and applications.

Synthesis Analysis

Peptide synthesis is typically achieved through solid-phase techniques, allowing for the sequential addition of amino acids to a growing chain. The Merrifield solid-phase method is a common approach, enabling the synthesis of peptides like the one described in your request by sequentially adding amino acids to a resin-bound growing chain (Wang et al., 1986).

Molecular Structure Analysis

The molecular structure of peptides is determined by the sequence of amino acids and the potential for intra- and intermolecular interactions. These structures can be elucidated through techniques such as X-ray crystallography and NMR spectroscopy, providing insights into the peptide's conformation and potential binding sites (In et al., 2001).

Chemical Reactions and Properties

Peptides undergo various chemical reactions, including hydrolysis, oxidation, and disulfide bond formation, which can influence their stability, structure, and activity. The chemical properties of peptides, such as reactivity and interaction with other molecules, are critical for their biological functions and therapeutic applications (Eriani et al., 1990).

Physical Properties Analysis

The physical properties of peptides, including solubility, stability, and aggregation behavior, are influenced by their amino acid composition and sequence. Understanding these properties is essential for peptide formulation and delivery in therapeutic applications. Techniques such as differential scanning calorimetry (DSC) and dynamic light scattering (DLS) can be used to assess these properties (Massia et al., 1993).

Scientific Research Applications

Molecular Structure and Function Analysis

The peptide H-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-Ser-Asp-Gly-Gly-Tyr(PO3H2)-Met-Asp-Met-Ser-OH relates to the extensive study of molecular structures and their functions. For instance, research on murine histocompatibility antigens, such as in the work of Uehara et al. (1980), where the amino-terminal residues of the H-2Kb histocompatibility antigen were assigned, provides insights into the structural composition and potential functional roles of similar complex peptides in cellular processes (Uehara et al., 1980).

Role in Cellular Communication and Regulation

The sequence also plays a significant role in understanding cellular communication and regulation. For example, peptides like the one are central to the study of growth hormone-releasing factors, as illustrated by the work of Guillemin et al. (1982), who isolated a peptide from a human pancreatic tumor that influenced growth hormone release (Guillemin et al., 1982).

Implications in Disease and Therapeutics

The peptide's sequence is significant in researching diseases and developing therapeutic approaches. For example, Maloy et al. (1981) contributed to understanding histocompatibility antigens, which are crucial for immune responses and disease development (Maloy et al., 1981).

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C141H222N43O39PS3/c1-8-75(3)114(184-128(208)94(46-48-108(148)188)164-116(196)84(146)32-25-56-156-139(150)151)136(216)174-90(38-20-24-55-145)127(207)183-115(76(4)9-2)137(217)180-101(65-80-70-160-86-34-16-14-31-83(80)86)132(212)175-99(62-77-28-11-10-12-29-77)130(210)170-93(45-47-107(147)187)123(203)177-102(66-109(149)189)133(213)169-92(40-27-58-158-141(154)155)119(199)167-91(39-26-57-157-140(152)153)120(200)171-95(49-59-225-5)124(204)166-88(36-18-22-53-143)121(201)176-100(64-79-69-159-85-33-15-13-30-82(79)85)131(211)168-87(35-17-21-52-142)118(198)165-89(37-19-23-54-144)122(202)181-105(73-185)135(215)178-103(67-112(192)193)117(197)162-71-110(190)161-72-111(191)163-98(63-78-41-43-81(44-42-78)223-224(220,221)222)129(209)172-96(50-60-226-6)125(205)179-104(68-113(194)195)134(214)173-97(51-61-227-7)126(206)182-106(74-186)138(218)219/h10-16,28-31,33-34,41-44,69-70,75-76,84,87-106,114-115,159-160,185-186H,8-9,17-27,32,35-40,45-68,71-74,142-146H2,1-7H3,(H2,147,187)(H2,148,188)(H2,149,189)(H,161,190)(H,162,197)(H,163,191)(H,164,196)(H,165,198)(H,166,204)(H,167,199)(H,168,211)(H,169,213)(H,170,210)(H,171,200)(H,172,209)(H,173,214)(H,174,216)(H,175,212)(H,176,201)(H,177,203)(H,178,215)(H,179,205)(H,180,217)(H,181,202)(H,182,206)(H,183,207)(H,184,208)(H,192,193)(H,194,195)(H,218,219)(H4,150,151,156)(H4,152,153,157)(H4,154,155,158)(H2,220,221,222)/t75-,76-,84-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGMILZGRGEWHL-QYGSNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC6=CC=C(C=C6)OP(=O)(O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC6=CC=C(C=C6)OP(=O)(O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C141H222N43O39PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3270.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pdgfr 740Y-P

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